alpha-Difluoromethylarginine
Description
Alpha-Difluoromethylarginine: is a synthetic compound known for its role as an irreversible inhibitor of arginine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Properties
Molecular Formula |
C7H14F2N4O2 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13)/t7-/m1/s1 |
InChI Key |
YEORLXJBCPPSOC-SSDOTTSWSA-N |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of α-difluoromethylarginine involves the introduction of a difluoromethyl group at the alpha position of the arginine molecule. The compound is typically prepared as a racemic mixture (dl-form) due to the synthetic routes employed. The key steps include:
- Protection of amino groups to prevent side reactions.
- Introduction of the difluoromethyl moiety via fluorination reagents or difluoromethylating agents.
- Deprotection and purification to obtain the final hydrochloride salt of α-difluoromethylarginine.
Specific Synthesis Details
While direct detailed synthetic protocols for α-difluoromethylarginine are limited in open literature, related polyamine analogues and difluoromethylated amino acids have been synthesized using the following strategies:
- Use of mesitylenesulfonyl protecting groups on amino functionalities to enable selective reactions and prevent overalkylation or side reactions during difluoromethylation steps.
- Dimerization reactions using bis(mesitylenesulfonate) linkers to form extended polyamine chains, followed by removal of protecting groups to yield active compounds as hydrochloride salts with high yields (~89%).
- The difluoromethyl group is introduced via electrophilic fluorination or nucleophilic substitution on suitable precursors, often requiring careful control of temperature and reaction time to maintain stereochemical integrity and yield.
Experimental Procedures and Characterization
Purification and Isolation
- After synthesis, the compound is commonly isolated as the hydrochloride salt to enhance stability and solubility.
- Purification methods include crystallization and chromatographic techniques to remove impurities and unreacted starting materials.
- Typical yields for related polyamine analogues are reported around 89%, indicating efficient synthetic and purification protocols.
Analytical Quantification
- High-performance liquid chromatography (HPLC) combined with fluorometric detection using agents such as 9,10-phenanthrenequinone allows for sensitive detection and quantitation of α-difluoromethylarginine in biological samples, with detection limits as low as 0.1 nmol.
- This method is crucial for confirming compound purity and concentration in pharmacological and biochemical assays.
Summary of Preparation Methods and Yields
| Step | Description | Typical Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| Amino group protection | Use of mesitylenesulfonyl groups to protect amino functionalities | Room temperature, 18 hours | High selectivity |
| Difluoromethyl group introduction | Electrophilic or nucleophilic fluorination on protected arginine derivatives | Controlled temperature, inert atmosphere | Moderate to high, depending on conditions |
| Deprotection and salt formation | Removal of protecting groups to yield free α-difluoromethylarginine hydrochloride salt | Acidic conditions, typically HCl in aqueous medium | Isolated as stable hydrochloride salt |
| Purification | Crystallization or chromatographic purification | Standard organic purification techniques | Purity >95% typically |
| Quantification | HPLC with fluorometric detection using 9,10-phenanthrenequinone | Sensitive detection, quantitation down to 0.1 nmol | Accurate purity and concentration |
Research Data and Observations
- The synthesis of conformationally restricted polyamine analogues, including α-difluoromethylarginine, has been reported with typical yields of 89% for the hydrochloride salts, indicating efficient synthesis and isolation.
- α-Difluoromethylarginine acts as an irreversible inhibitor of arginine decarboxylase in parasites such as Cryptosporidium parvum, highlighting its biological significance and the need for high-purity preparations.
- Quantitative assays for intracellular α-difluoromethylarginine using fluorometric HPLC methods provide reliable data for pharmacokinetic and pharmacodynamic studies.
Chemical Reactions Analysis
Types of Reactions: Alpha-Difluoromethylarginine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while reduction can produce simpler analogs .
Scientific Research Applications
Microbial Studies
DFMA has been extensively studied for its effects on various bacterial species. For instance, it has been shown to inhibit arginine decarboxylase activity in Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The inhibition mechanism involves irreversible binding to the enzyme, leading to significant reductions in putrescine synthesis, which is critical for bacterial growth and survival .
Case Study: E. coli Inhibition
- Objective: Investigate the impact of DFMA on E. coli growth.
- Findings: DFMA demonstrated a Ki value of approximately 800 µM for biosynthetic arginine decarboxylase and 140 µM for biodegradative enzymes, indicating substantial inhibition potential. The compound effectively blocked the enzyme's activity both in vitro and in vivo .
Plant Biology
In plant systems, DFMA has been utilized to study the regulation of polyamines during growth and development. Research indicates that DFMA can inhibit callus formation in tobacco tissues by blocking arginine decarboxylase activity, thereby affecting cell division and differentiation processes .
Case Study: Tobacco Callus Development
- Objective: Assess the role of DFMA in tobacco callus growth.
- Findings: The application of DFMA resulted in reduced fresh and dry weight increases in callus cultures, highlighting its role in regulating polyamine biosynthesis essential for cell division .
Pharmacological Applications
DFMA's ability to inhibit arginine decarboxylase has potential therapeutic implications, particularly in cancer research where polyamines are often overproduced. By modulating polyamine levels through DFMA treatment, researchers can explore new avenues for cancer therapy.
Case Study: Cancer Cell Growth Inhibition
- Objective: Evaluate the effects of DFMA on cancer cell lines.
- Findings: Studies have shown that DFMA can reduce cell proliferation in certain cancer models by disrupting polyamine metabolism, suggesting its utility as a chemotherapeutic agent .
Comparative Effectiveness
The following table summarizes the effectiveness of DFMA compared to other inhibitors:
| Compound | Target Enzyme | IC50 (µM) | Specificity |
|---|---|---|---|
| Alpha-Difluoromethylarginine | Arginine Decarboxylase | 10 ± 1 | High (specific to ADC) |
| Alpha-Difluoromethylornithine | Ornithine Decarboxylase | 609 ± 30 | Lower (less effective) |
| Agmatine-Based Inhibitors | Arginine Decarboxylase | Varies | Variable specificity |
Mechanism of Action
The primary mechanism of action of alpha-Difluoromethylarginine involves the irreversible inhibition of arginine decarboxylase. This enzyme catalyzes the decarboxylation of arginine to produce agmatine, a precursor to polyamines. By inhibiting this enzyme, this compound effectively reduces polyamine synthesis, which can impact cell growth and differentiation .
Comparison with Similar Compounds
Alpha-Difluoromethylornithine: Another irreversible inhibitor of polyamine biosynthesis.
Alpha-Methylarginine: A competitive inhibitor of arginine decarboxylase.
Difluoromethylornithine: Used in similar applications for inhibiting polyamine synthesis
Uniqueness: Alpha-Difluoromethylarginine is unique due to its specific inhibition of arginine decarboxylase, making it a valuable tool for studying polyamine biosynthesis and its effects on various biological processes .
Biological Activity
Alpha-Difluoromethylarginine (DFMA) is a potent irreversible inhibitor of arginine decarboxylase (ADC), an enzyme crucial in the biosynthesis of polyamines. This compound has garnered attention for its biological activity across various organisms, including plants, bacteria, and mammals. Below is a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
DFMA functions primarily as an enzyme-activated irreversible inhibitor of ADC. The inhibition of ADC leads to a reduction in polyamine synthesis, which is vital for cellular growth and differentiation. The mechanism involves the conversion of arginine to agmatine, which is subsequently transformed into polyamines. DFMA's inhibition of ADC disrupts this pathway, leading to reduced levels of putrescine and other polyamines essential for cell proliferation.
Inhibition Studies
Research has demonstrated that DFMA effectively inhibits ADC in various organisms:
- In Bacteria : DFMA has been shown to inhibit both biosynthetic and biodegradative forms of ADC in Escherichia coli and Pseudomonas aeruginosa, with Ki values indicating potent inhibition (approximately 800 µM for biosynthetic ADC) .
- In Plants : In tobacco ovary tissues, DFMA not only inhibited ADC but also affected ornithine decarboxylase (ODC) activity, suggesting broader implications for polyamine metabolism .
- In Mammals : DFMA's effects extend to mammalian systems where it inhibits arginase activity, further complicating its biological impact by indirectly affecting ODC through arginase-mediated pathways .
1. Efficacy Against Cryptosporidium
A study investigated the effectiveness of DFMA in preventing oocyst shedding in Cryptosporidium parvum. When combined with polyamine analogues, DFMA exhibited significant efficacy in reducing oocyst shedding in infected animals. Specifically, treatment with 20 mg/kg/day DFMA prevented oocyst shedding in 33% of the animals tested . This highlights DFMA's potential as an anticryptosporidial agent.
2. Plant Metabolism Studies
In tobacco plants, the metabolism of DFMA was observed to produce DL-alpha-difluoromethylornithine (DFMO), another inhibitor of ODC. This metabolic conversion indicates that DFMA may have additional biological roles beyond inhibiting ADC directly .
Data Tables
| Organism | Enzyme Inhibited | Ki Value (µM) | Effectiveness |
|---|---|---|---|
| E. coli | ADC | 800 | Strong inhibition |
| Pseudomonas aeruginosa | ADC | 140 | Strong inhibition |
| Tobacco | ADC & ODC | - | Significant metabolic effects |
| Cryptosporidium parvum | Polyamine synthesis | - | Prevents oocyst shedding |
Q & A
Q. Which statistical methods are most robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Approach : Use nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Apply Bayesian hierarchical models for multi-experiment datasets. Reference ’s tabular frameworks for summarizing response variables .
Q. How can researchers ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Approach : Document synthetic routes in compliance with ’s protocols for chemical reproducibility (e.g., NMR purity >95%, chiral HPLC validation). Share synthetic intermediates via open-access repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
